molecular formula C20H21FN2O2 B267352 N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide

カタログ番号 B267352
分子量: 340.4 g/mol
InChIキー: ZMMPCDUMSLHKBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that selectively targets the T790M mutation, which is the main cause of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients.

作用機序

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide selectively targets the T790M mutation by irreversibly binding to the mutant EGFR, leading to inhibition of EGFR signaling and subsequent apoptosis of cancer cells. Unlike first-generation EGFR TKIs, which also inhibit wild-type EGFR, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has minimal activity against wild-type EGFR, resulting in fewer side effects.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has been shown to effectively inhibit the growth of NSCLC cells with the T790M mutation in vitro and in vivo. It has also been shown to have minimal activity against wild-type EGFR, resulting in fewer side effects compared to first-generation EGFR TKIs. In clinical trials, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has demonstrated significant anti-tumor activity in T790M-positive NSCLC patients, with manageable side effects.

実験室実験の利点と制限

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide in lab experiments is its high selectivity for the T790M mutation, which allows for accurate evaluation of the mutant EGFR signaling pathway. However, one limitation of using N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide is its irreversible binding to the mutant EGFR, which makes it difficult to study the reversible aspects of EGFR signaling.

将来の方向性

For N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide research include combination therapy with other targeted agents, such as immune checkpoint inhibitors, to improve treatment outcomes for NSCLC patients. Other future directions include the development of biomarkers to identify patients who are most likely to benefit from N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide treatment, as well as the optimization of dosing and treatment duration to minimize side effects and maximize treatment efficacy.

合成法

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide involves a four-step process, starting from 2-fluoro-5-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using tin(II) chloride. The second step involves the protection of the amino group with tert-butoxycarbonyl (Boc) to obtain Boc-protected amine. The third step involves the reaction of the Boc-protected amine with 4-(1-azepanylcarbonyl)phenylboronic acid using palladium-catalyzed cross-coupling to obtain the intermediate compound. The final step involves the deprotection of the Boc group to obtain the final product, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide.

科学的研究の応用

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical trials. It has shown promising results in the treatment of NSCLC patients with the T790M mutation. In a phase I clinical trial, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide demonstrated a response rate of 64% in T790M-positive NSCLC patients. In a phase II clinical trial, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide showed an objective response rate of 51% and a progression-free survival of 9.6 months in T790M-positive NSCLC patients who had progressed after previous EGFR TKI treatment.

特性

製品名

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide

分子式

C20H21FN2O2

分子量

340.4 g/mol

IUPAC名

N-[4-(azepane-1-carbonyl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C20H21FN2O2/c21-18-8-4-3-7-17(18)19(24)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24)

InChIキー

ZMMPCDUMSLHKBT-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

正規SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。